![molecular formula C14H11N3O3 B5878455 N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide, also known as FOA, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry and drug discovery. FOA has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用機序
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide exerts its biological activities through various mechanisms of action. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been shown to inhibit the activity of viral RNA polymerase, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been shown to inhibit the replication of certain viruses, thereby reducing viral load.
実験室実験の利点と制限
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities, making it a promising candidate for drug discovery. However, N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for further research on N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide. One potential area of research is the development of novel N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to establish the safety and efficacy of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide in humans. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide may also have potential applications in the treatment of viral infections, and further research is needed to explore this possibility. Finally, N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide may have potential applications in the treatment of other inflammatory conditions, such as autoimmune diseases, and further research is needed to explore this possibility.
合成法
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide can be synthesized through a multistep process involving the reaction of 2-furylcarboxylic acid with thionyl chloride to form 2-furylchloride, which is then reacted with hydrazine hydrate to produce 2-furylhydrazine. The resulting compound is then reacted with 4-nitrobenzoyl chloride to form 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl]-4-nitrobenzoate, which is then reduced with sodium dithionite to yield N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide.
科学的研究の応用
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses.
特性
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-9(18)15-11-5-2-4-10(8-11)13-16-17-14(20-13)12-6-3-7-19-12/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBMEYVHUQQCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)

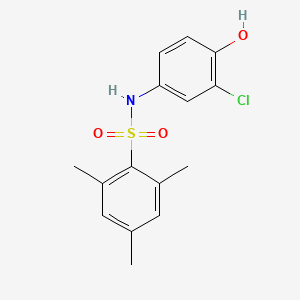
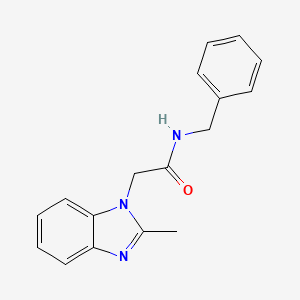


![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)
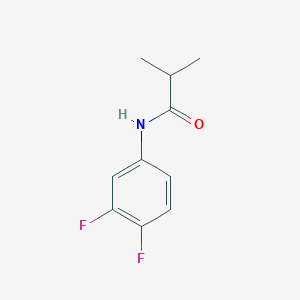
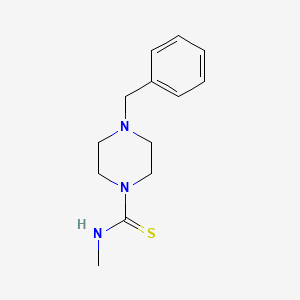
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
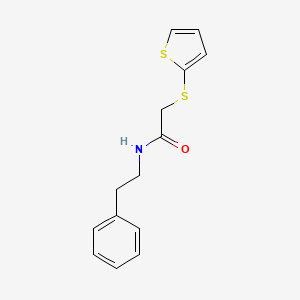
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)